4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of aminobenzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the dithiolo and methoxy groups. The final steps involve the formation of the benzenesulfonamide moiety and the attachment of the thiazolyl group.
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Dithiolo and Methoxy Groups: The dithiolo group can be introduced via a cyclization reaction with appropriate sulfur-containing reagents, while the methoxy group is typically added through methylation using methyl iodide.
Formation of Benzenesulfonamide Moiety:
Attachment of Thiazolyl Group: The final step is the coupling of the thiazolyl group to the benzenesulfonamide moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dithiolo groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the sulfonamide moiety, potentially converting them to their respective amines or alcohols.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the benzene ring and the thiazolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential therapeutic properties are being investigated, including its ability to inhibit specific enzymes or modulate biological pathways. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- 4-[(Z)-(6-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide
Uniqueness
The uniqueness of 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features This combination imparts distinct chemical properties and potential biological activities, setting it apart from similar compounds
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20N4O3S4 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S4/c1-22(2)19-18(16-12-14(29-3)6-9-17(16)25-22)20(32-31-19)24-13-4-7-15(8-5-13)33(27,28)26-21-23-10-11-30-21/h4-12,25H,1-3H3,(H,23,26) |
InChI Key |
OMTPOFZUSMEAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C |
Origin of Product |
United States |
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